molecular formula C17H22N6O3 B2696434 1-(6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide CAS No. 1396863-85-6

1-(6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B2696434
CAS No.: 1396863-85-6
M. Wt: 358.402
InChI Key: PPHRWDGVJSMPTG-UHFFFAOYSA-N
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Description

1-(6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimido[4,5-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a bicyclic pyrimidine core fused with a piperidine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide can be achieved through various synthetic routes. One common method involves the multicomponent condensation reaction of formaldehyde with uracil analogs and amines. This reaction typically requires a basic or acidic medium and can be catalyzed under solvent-free and microwave irradiation conditions . Another approach involves the three-component condensation of aryl aldehydes, amines such as aniline, aminouracil, thiocyanate salts, or aminopyrimidine derivatives with active methylenes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: t-BuOOH, Mn(OTf)2, H2O, 25°C.

    Reduction: NaBH4, LiAlH4, ethanol or ether as solvents.

    Substitution: Alkyl halides, acyl chlorides, basic or acidic medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

1-(6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.

Properties

IUPAC Name

1-(6-cyclopentyl-5,7-dioxo-8H-pyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O3/c18-13(24)10-5-7-22(8-6-10)16-19-9-12-14(20-16)21-17(26)23(15(12)25)11-3-1-2-4-11/h9-11H,1-8H2,(H2,18,24)(H,19,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHRWDGVJSMPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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